molecular formula C30H33N3O6 B12817208 Fmoc-DL-Pro-DL-Pro-DL-Pro-OH

Fmoc-DL-Pro-DL-Pro-DL-Pro-OH

Cat. No.: B12817208
M. Wt: 531.6 g/mol
InChI Key: JYDDNDUWEXGYKC-UHFFFAOYSA-N
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Description

Fmoc-DL-Pro-DL-Pro-DL-Pro-OH: is a synthetic tripeptide derivative where each proline residue is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.

Properties

Molecular Formula

C30H33N3O6

Molecular Weight

531.6 g/mol

IUPAC Name

1-[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37)

InChI Key

JYDDNDUWEXGYKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Pro-DL-Pro-DL-Pro-OH typically involves the stepwise coupling of Fmoc-protected proline residues. The process begins with the protection of proline using Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) to form Fmoc-Pro-OH. This intermediate is then coupled with another Fmoc-Pro-OH using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The process is repeated to add the third proline residue .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: Fmoc-DL-Pro-DL-Pro-DL-Pro-OH primarily undergoes deprotection and coupling reactions. The Fmoc group can be removed using a base such as piperidine, which exposes the free amine group for further coupling reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are the desired peptide chains, with the Fmoc group being cleaved off as a by-product during deprotection .

Scientific Research Applications

Chemistry: Fmoc-DL-Pro-DL-Pro-DL-Pro-OH is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in the construction of complex peptide sequences .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .

Medicine: this compound is utilized in the design of therapeutic peptides, which can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .

Mechanism of Action

The mechanism of action of Fmoc-DL-Pro-DL-Pro-DL-Pro-OH involves its role as a protected peptide building block. The Fmoc group protects the amine group of proline during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in further coupling reactions to extend the peptide chain .

Comparison with Similar Compounds

    Fmoc-L-Proline: Similar in structure but contains only one proline residue.

    Fmoc-D-Proline: Contains a D-proline residue instead of the L-form.

    Fmoc-Pro-Pro-OH: Contains two proline residues.

Uniqueness: Fmoc-DL-Pro-DL-Pro-DL-Pro-OH is unique due to its tripeptide structure, which provides more flexibility and diversity in peptide synthesis compared to compounds with fewer proline residues. This makes it particularly useful in the synthesis of longer and more complex peptide sequences.

Biological Activity

Fmoc-DL-Pro-DL-Pro-DL-Pro-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-D,L-proline, is a synthetic compound that plays a significant role in peptide synthesis and exhibits notable biological activities. This article explores the biological activity of this compound, focusing on its applications in research and medicine, mechanisms of action, and relevant case studies.

This compound is characterized by multiple proline residues, which contribute to its structural properties and biological functions. The molecular formula is C20H19NO4C_{20}H_{19}NO_4 with a molecular weight of approximately 337.375 g/mol. The Fmoc group serves as a protective moiety for the amino group of proline, facilitating selective reactions during peptide synthesis. The compound's deprotection can be achieved through base-catalyzed reactions using amines such as piperidine or morpholine.

The biological activity of this compound is closely linked to its role in synthesizing proline-rich peptides. These peptides are known to influence protein conformation and stability, impacting various cellular processes such as signaling and structural integrity. The mechanism of action primarily involves:

  • Peptide Synthesis : The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids.
  • Protein Interactions : Proline-rich peptides can modulate protein-protein interactions, affecting enzyme activity and cellular signaling pathways .

1. Peptide Synthesis

This compound is extensively used in SPPS for constructing proline-rich peptides that have therapeutic potential. These peptides are being investigated for their roles in various biological systems.

2. Therapeutic Applications

Research indicates that proline-rich peptides synthesized from this compound exhibit antimicrobial and anticancer activities. For instance, studies have shown that certain proline-rich peptides can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines.

3. Neuroscience Research

In neuroscience, proline-rich peptides derived from this compound are being explored for their roles in neuropeptide signaling, which is crucial for understanding neurological functions and disorders .

Case Study 1: Antimicrobial Peptides

A study focused on synthesizing antimicrobial peptides using this compound demonstrated that these peptides could effectively inhibit the growth of various bacterial strains. The synthesized peptides exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents.

Case Study 2: Cancer Therapeutics

Research involving proline-rich peptides has shown promising results in cancer therapy. One study reported that a peptide synthesized from this compound induced apoptosis in cancer cell lines with minimal toxicity to normal cells. This selectivity underscores the therapeutic potential of these compounds in targeted cancer treatment.

Data Tables

Property Value
Molecular FormulaC20H19NO4C_{20}H_{19}NO_4
Molecular Weight337.375 g/mol
Fmoc Group Removal ConditionsPiperidine or Morpholine
Typical ApplicationsPeptide Synthesis, Drug Development
Biological Activity Observed Effects
Antimicrobial ActivityInhibition of bacterial growth
Anticancer ActivityInduction of apoptosis in cancer cells

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